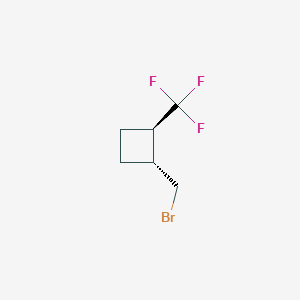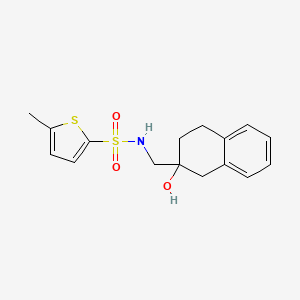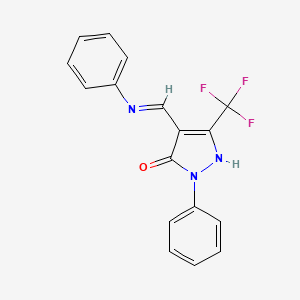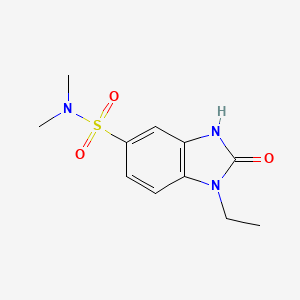![molecular formula C16H15ClN6OS B2401446 2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880802-16-4](/img/structure/B2401446.png)
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of 1,2,4-triazole . It has been synthesized and studied for its potential antitubercular and antimicrobial activities . The structure of this compound was confirmed by infrared spectroscopy, proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, mass spectroscopy, and elemental analysis .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques. The IR spectrum showed signals for S-H, C=N, C-O, and C-S groups . The proton NMR spectrum showed signals corresponding to the 4-pyridine, aromatic C-SH, CH of N=CH, and 4-aromatic CH . The carbon-13 NMR spectrum showed signals for the carbons of 4-pyridine, triazole, N=CH, and 4-aryl .Physical And Chemical Properties Analysis
The compound was obtained as an orange crystalline solid with a melting point of 237-238°C . The yield was 78% .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study by Mahyavanshi et al. (2011) detailed the synthesis and structural elucidation of derivatives similar to the compound , demonstrating their potential for antibacterial, antifungal, and anti-tuberculosis activities (Mahyavanshi, Parmar, & Mahato, 2011).
Antimicrobial Screening
- Derivatives of 1,2,4-triazol, closely related to the specified compound, have been synthesized and shown to have considerable synthetic and pharmacological potential, including antiexudative properties (Chalenko et al., 2019) (Chalenko, Bezugly, Sirova, Chekman, & Demchenko, 2019).
Ligand for Metal Complexes
- Castiñeiras et al. (2019) synthesized a compound with a similar structure for use as a ligand in complexes with Group 12 elements. Their study focused on the molecular and supramolecular structures of these compounds (Castiñeiras, García-Santos, & Saa, 2019).
Antibacterial Activity
- Synthesis and evaluation of N-substituted aryl derivatives of a compound structurally similar to the one revealed their potential antimicrobial, antioxidant, and anti-inflammatory properties (Rajurkar, Kiran, & Vinayak, 2014) (Rajurkar, Kiran, & Vinayak, 2014).
Antiviral and Virucidal Activity
- Wujec et al. (2011) conducted a study on derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, showing potential antiviral and virucidal activities against human adenovirus and ECHO-9 virus (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Propiedades
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-12(17)5-2-6-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-4-3-7-19-8-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGFYBCTCYJTNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![1-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazine-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2401368.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)
![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)


![3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2401380.png)

![N-(2,5-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2401382.png)

